N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide is a member of isoquinolines.
Scientific Research Applications
Structural Aspects and Fluorescence Properties
Structural and Inclusion Compounds : Research on structurally related amide-containing isoquinoline derivatives has shown the formation of gels and crystalline solids upon treatment with various acids, demonstrating the versatility of these compounds in forming diverse structures. For example, compounds have been found to form host–guest complexes with enhanced fluorescence properties, indicating potential applications in fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Synthesis and Antitumor Activity : Studies on methoxy-indolo[2,1‐a]isoquinolines have demonstrated significant cytostatic activity against various tumor cells, including leukemia and mammary tumor cells. This suggests potential therapeutic applications of isoquinoline derivatives in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).
Fluorescence Labeling Reagents
Novel Stable Fluorophore : The development of novel fluorophores like 6-methoxy-4-quinolone, derived from isoquinoline precursors, demonstrates strong fluorescence across a wide pH range, indicating their potential use as stable fluorescent labeling reagents in biomedical analysis (Hirano et al., 2004).
Drug Development and Evaluation
Anticancer Drug Candidates : The exploration of 2-phenylquinolin-4-ones for anticancer applications has led to the identification of compounds with significant inhibitory activity against tumor cell lines, highlighting the therapeutic potential of isoquinoline derivatives in oncology (Chou et al., 2010).
Imaging and Diagnostic Applications
PET Imaging Ligands : The evaluation of isoquinoline derivatives as PET imaging ligands for translocator protein expression in brain tissues suggests potential applications in neuroimaging and the study of neurological disorders (Yui et al., 2010).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFVCYRCLHYOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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